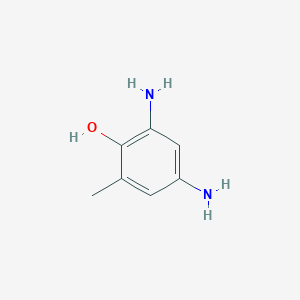

2,4-Diamino-6-methylphenol

Description

Structure

3D Structure

Properties

CAS No. |

15872-73-8 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2,4-diamino-6-methylphenol |

InChI |

InChI=1S/C7H10N2O/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,8-9H2,1H3 |

InChI Key |

WSVFDPKNANXQKM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1O)N)N |

Canonical SMILES |

CC1=CC(=CC(=C1O)N)N |

Other CAS No. |

15872-73-8 |

Synonyms |

2,4-Diamino-6-methylphenol |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Studies of 2,4 Diamino 6 Methylphenol and Analogs

Established Synthetic Pathways to 2,4-Diamino-6-methylphenol

The synthesis of this compound can be achieved through several established routes, primarily involving the reduction of corresponding nitrophenols. Other methods include nucleophilic substitution on halogenated precursors.

Reduction Reactions of Nitrophenols

A primary and widely utilized method for synthesizing this compound is through the reduction of dinitrophenols. This process typically involves two key steps: nitration followed by reduction.

The starting material is often 6-methylphenol (p-cresol). Nitration is carried out using a mixture of nitric acid and sulfuric acid. The hydroxyl group of the phenol (B47542) is an ortho-, para-directing group, and the methyl group is also ortho-, para-directing. This directs the electrophilic nitronium ions (NO₂⁺) to the positions ortho and para to the hydroxyl group, which are positions 2 and 4. Modulating reaction conditions such as temperature (typically 0–5°C) and the concentration of nitric acid is crucial for achieving the desired 2,4-dinitration with high regioselectivity.

Once 2,4-dinitro-6-methylphenol is synthesized, the two nitro groups are reduced to amino groups. This reduction can be accomplished using various reducing agents. A common method is catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium on carbon (Pd-C). Another effective method is the use of tin metal in the presence of hydrochloric acid (Sn/HCl). The reduction of a related compound, 2,4,6-trinitrophenol (TNP), has also been studied using sodium borohydride (B1222165) (NaBH₄) over a CoMn₂O₄ nanoplate catalyst, suggesting the potential for similar catalytic systems in the reduction of dinitrophenols. researchgate.net

The metabolic reduction of 2,4-dinitro-o-cresol (DNOC) has been observed to form 4-amino and 6-amino derivatives, further indicating the feasibility of reducing the nitro groups on this scaffold. pic.int

Other Synthetic Routes and Precursors for Structural Analogs

Besides the reduction of nitrophenols, other synthetic strategies can be employed to obtain this compound and its analogs.

One such method involves nucleophilic aromatic substitution (SɴAr) on halogenated precursors. For instance, 2,4-dichloro-6-methylphenol (B73991) can serve as a starting material. The synthesis of this precursor can be achieved through the chlorination of 6-methylphenol using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The subsequent amination of the dichlorophenol, however, presents challenges due to the deactivating nature of the chlorine atoms on the aromatic ring, often requiring harsh reaction conditions. This can involve heating the dichlorophenol with aqueous ammonia (B1221849) at high temperatures (150–200°C) in a sealed reactor.

For the synthesis of structural analogs, various methods have been developed. For example, ortho-aminophenols can be synthesized from aryl azides through a photochemical dearomative-rearomative coupling with alcohols. nih.govresearchgate.net This strategy allows for the preparation of ortho-aminophenols with substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution. nih.govresearchgate.net

The synthesis of 2,4-diamino-6-arylpyrimidines, which are structurally related to the target molecule, has been accomplished through the reaction of guanidine (B92328) with α-chlorocinnamonitriles. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of 6-chloro-2,4-diaminopyrimidine with aryl boronic acids, provide another route to diverse analogs. researchgate.net Similarly, palladium(0)-catalyzed organozinc chemistry has been used to synthesize 2,4-diamino-6-arylmethylquinazolines. nih.gov

Reaction Mechanisms in the Synthesis of this compound and Related Compounds

The synthesis of this compound and its analogs involves several fundamental reaction mechanisms, including electrophilic aromatic substitution, condensation reactions, and various catalytic processes.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a cornerstone of the synthetic pathways leading to this compound, particularly in the initial nitration step. In the synthesis of paracetamol, which shares the aminophenol core, nitration of phenol is a key step, demonstrating the principles of EAS. reddit.com The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack. stackexchange.com The nitration of 6-methylphenol to form 2,4-dinitro-6-methylphenol follows this principle, where the incoming electrophile (NO₂⁺) is directed to the positions activated by the hydroxyl and methyl groups.

However, achieving specific substitution patterns can be challenging. For instance, in the synthesis of some ortho-aminophenols, traditional EAS methods may not be suitable for obtaining "contra-SₑAr" arrangements of functional groups. nih.govresearchgate.net In such cases, alternative strategies that bypass the typical rules of EAS are necessary. nih.govresearchgate.net

The reactivity of the aromatic ring in aminophenols is significantly influenced by the presence of both the activating amino and hydroxyl groups. researchgate.net This high reactivity makes them prone to various EAS reactions. researchgate.net

Condensation Reaction Pathways with Aldehydes and Derivatives

Diamino-functionalized phenols and their analogs can undergo condensation reactions with aldehydes and ketones to form a variety of heterocyclic compounds and Schiff bases. The reaction of 1,2-diaminobenzene with aromatic aldehydes is a well-established method for synthesizing Schiff bases, often with high yields and under environmentally friendly conditions, such as in an aqueous medium. tandfonline.com This type of condensation involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form an imine (Schiff base). libretexts.org

In the context of this compound analogs, condensation reactions are crucial for building more complex molecular architectures. For example, 2,6-diformyl-4-methylphenol can be condensed with diamines like 1,3-diaminopropane (B46017) or 5,6-diamino-1,3-dimethyluracil (B14760) to form macrocyclic Schiff base ligands capable of coordinating with metal ions. researchgate.netnih.gov Similarly, the Weidenhagen reaction, which involves the condensation of 1,2-diaminobenzene with aldehydes, is a classic method for synthesizing benzimidazoles. semanticscholar.org

The Claisen-Schmidt condensation, a specific type of aldol (B89426) condensation, involves the reaction of a ketone with an aromatic aldehyde to form α,β-unsaturated ketones, showcasing another important condensation pathway. libretexts.org

Catalytic Aspects in Synthetic Transformations

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of the synthetic routes to this compound and its analogs.

Catalytic Reduction: As mentioned earlier, the reduction of dinitrophenols is often performed using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). Research into the reduction of other nitrophenols, such as 2,4,6-trinitrophenol, has explored the use of novel nanocatalysts like CoMn₂O₄ nanoplates in the presence of sodium borohydride, which demonstrates high efficiency. researchgate.net

Catalytic Amination: The synthesis of cyclohexylamines from phenols can be achieved through catalytic hydrogenation and amination. For example, 2,6-dimethylphenol (B121312) can be converted to 2,6-dimethylcyclohexylamine (B1345578) using a platinum or palladium catalyst in the presence of hydrogen and ammonia. google.com

Cross-Coupling Reactions: Palladium catalysts are extensively used in cross-coupling reactions to form C-C bonds, enabling the synthesis of a wide range of structural analogs. The Suzuki coupling, for instance, has been employed to synthesize 6-aryl-2,4-diaminopyrimidines from 6-chloro-2,4-diaminopyrimidine and aryl boronic acids. researchgate.net Palladium(0)-catalyzed reactions involving organozinc reagents have also proven effective in synthesizing quinazoline (B50416) derivatives. nih.gov

Other Catalytic Processes: Lewis acids like AlCl₃ are used to catalyze the chlorination of phenols. In the synthesis of benzimidazoles from o-phenylenediamine (B120857) and aldehydes, copper(II) hydroxide (B78521) has been used as a catalyst. semanticscholar.org Furthermore, the interaction of a Schiff base derived from 4,6-diacetylresorcinol (B1214101) and 2-amino-5-methylphenol (B193566) with transition metals like Fe(III), Ni(II), and Pd(II) has been shown to catalyze an unusual OH and NH exchange. scirp.org

Advanced Synthetic Strategies and Process Optimization

The synthesis of substituted phenols and amines has evolved significantly, with a growing emphasis on green chemistry principles, efficiency, and scalability. Advanced strategies offer improvements over classical methods by reducing waste, shortening reaction times, and enhancing process control.

Solvent-Free Synthesis Approaches

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce environmental impact by eliminating volatile organic compounds. These techniques often lead to higher efficiency, easier purification, and novel reactivity. For the synthesis of aminophenol derivatives and related heterocyclic compounds, several solvent-free methods have shown promise.

Mechanochemical synthesis, such as ball-milling, is a key solvent-free technique that uses mechanical energy to initiate chemical reactions. This approach has been noted as a potential green methodology for synthesizing related compounds. Another strategy involves using solid catalysts, such as zeolites, under solvent-free conditions. For instance, Hβ zeolite has been effectively used as a heterogeneous catalyst for the one-step cyclization synthesis of 2,4-disubstituted quinolines from simple starting materials without any solvent. rsc.org This method offers high yields and the potential for catalyst recycling for up to five cycles without significant loss of efficiency. rsc.org Similarly, the condensation of o-phenylenediamine with aldehydes to form benzimidazole (B57391) derivatives has been successfully achieved by heating at 140 °C under solvent-free conditions. semanticscholar.org These examples highlight a clear trend towards eliminating solvents, a principle that can be applied to the synthesis of this compound to create more sustainable and efficient manufacturing processes.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, dramatically accelerating reaction rates and often improving product yields and purity. nih.gov Unlike conventional heating which can be slow and create temperature gradients, microwave energy directly heats the reactants and solvent, leading to rapid and uniform temperature increases. nih.gov This technique is particularly effective for reactions involving polar molecules.

The benefits of microwave irradiation have been demonstrated in the synthesis of nitrogen-containing heterocyclic compounds analogous to this compound. In a parallel synthesis of a library of phenyl dihydrotriazines, a class of compounds also featuring a diamino substitution pattern, microwave assistance reduced reaction times from an average of 22 hours to just 35 minutes. nih.gov Furthermore, the compounds produced via the microwave method were found to be purer, although the isolated yields were comparable to conventional heating. nih.gov Similar success has been reported for the synthesis of 2-amino-4H-benzo[h]chromene derivatives and chromenopyridine derivatives bearing 2,4-diamino moieties, where microwave irradiation provided a convenient and efficient synthetic route. eurjchem.comeurekaselect.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Phenyl Dihydrotriazine Library This table is based on data from the synthesis of a library of 20 analogous dihydrotriazines and illustrates the typical advantages of microwave-assisted methods.

| Parameter | Conventional Parallel Synthesis | Microwave-Assisted Parallel Synthesis |

|---|---|---|

| Average Reaction Time | 22 hours | 35 minutes |

| Product Purity | Lower | Higher |

| Isolated Yields | Comparable | Comparable |

| Energy Input | Indirect, slow heating | Direct, rapid heating |

Source: Data adapted from Lee & Rana, 2004. nih.gov

Industrial Scalability and Continuous Process Development for Related Chemical Structures

Translating a synthetic route from the laboratory to industrial-scale production requires a focus on safety, efficiency, reproducibility, and cost-effectiveness. Continuous manufacturing is increasingly being adopted over traditional batch processing in the chemical and pharmaceutical industries to meet these demands. nih.gov

For industrially important compounds like p-aminophenol, a related chemical structure, continuous-flow processes have been developed for its direct synthesis from nitrobenzene. researchgate.net These processes are noted to be greener, more efficient, and safer than conventional batch reductions. researchgate.net A key advantage is the minimization of detectable genotoxic intermediates, a significant improvement in safety and product quality. researchgate.net The modular design of continuous reactors allows for straightforward scaling to produce several kilograms of product per day without extensive redesign. researchgate.net

The development of end-to-end integrated continuous bioprocesses, which include steps like continuous filtration and drying, further highlights the industry's momentum towards this manufacturing paradigm. nih.govnih.gov A pilot-scale continuous process for a monoclonal antibody, operating for 25 days, successfully produced 4.9 kg of drug substance, demonstrating the feasibility of the technology. nih.gov Such integrated systems, which link chemical synthesis with purification and isolation, offer a roadmap for the industrial production of specialty chemicals like this compound, ensuring high purity and process efficiency. nih.govresearchgate.net

Chemical Reactivity and Transformation Studies

The chemical behavior of this compound is largely dictated by the interplay of its three functional groups: the hydroxyl group and the two amino groups attached to the aromatic ring. These groups activate the ring towards certain reactions while also being susceptible to transformations themselves.

Oxidation Reactions of the Aminophenol Moiety

The aminophenol moiety is highly susceptible to oxidation. The presence of multiple electron-donating groups (two amino and one hydroxyl) on the phenol ring makes it electron-rich and easily oxidized. While specific oxidation studies on this compound are not widely detailed, the reactivity of analogous substituted phenols provides insight. For example, the oxidation of 2,6-di-tert-butyl-4-methylphenol with oxygen and sodium hydroxide yields products such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and 2,6-di-tert-butylbenzoquinone. usgs.gov This demonstrates that oxidation can occur at the methyl group or lead to the formation of a quinone structure. usgs.gov

In the case of this compound, the amino groups are particularly prone to oxidation, which can lead to the formation of highly colored polymeric products or quinone-imine structures. This reactivity is a key consideration in the handling and application of the compound. Flavin-dependent monooxygenases, for example, are known to catalyze the oxidation of nitrogen atoms in various substrates, indicating the biological and chemical potential for such transformations. bohrium.com

Reduction Reactions of Substituted Precursors

The most significant reduction reaction related to this compound is its synthesis from the corresponding dinitro precursor, 4,6-dinitro-o-cresol (B1670846) (DNOC). nih.govcdc.gov This transformation is a classic example of the reduction of aromatic nitro groups to amines, a fundamental process in industrial chemistry for producing aromatic amines. researchgate.net

The reduction of DNOC typically proceeds in a stepwise manner. The first nitro group is reduced to an amino group, forming the intermediate 6-amino-4-nitro-o-cresol. nih.gov Subsequent reduction of the second nitro group yields the final product, this compound (also referred to as 4,6-diamino-o-cresol or DAOC). nih.govcdc.gov This reduction pathway has been observed as a major metabolic process in various biological systems, including rats and sheep, where microorganisms in the digestive tract are responsible for the transformation. nih.govcdc.govnih.gov

Catalytic hydrogenation is the preferred industrial method for this type of reduction, often employing catalysts containing nickel, copper, or noble metals like palladium on carbon (Pd/C). researchgate.net The process is highly efficient and avoids the large amounts of waste associated with older reduction methods using metals like iron in acidic media.

Table 2: Synthesis of this compound via Reduction of a Dinitro Precursor

| Compound Type | Chemical Name | Alternate Name(s) | Role in Synthesis |

|---|---|---|---|

| Precursor | 2-Methyl-4,6-dinitrophenol | 4,6-Dinitro-o-cresol (DNOC) | Starting Material |

| Intermediate | 6-Amino-4-nitro-o-cresol | - | Product of first reduction step |

| Final Product | This compound | 4,6-Diamino-o-cresol (DAOC) | Product of second reduction step |

Source: Information derived from PubChem and ATSDR toxicological profiles. nih.govcdc.govnih.gov

Substitution Reaction Pathways on the Aromatic Ring

The synthesis of the this compound scaffold relies on strategic substitution reactions on a precursor aromatic ring. The regiochemistry is primarily dictated by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups already present on the cresol (B1669610) ring. Two principal synthetic pathways are prominent: the nitration of a phenol followed by reduction, and the nucleophilic substitution of a halogenated precursor.

Electrophilic Aromatic Substitution via Nitration-Reduction

This classical route begins with 6-methylphenol (p-cresol) as the starting material. The hydroxyl group is a powerful activating group and, along with the methyl group, directs incoming electrophiles to the ortho and para positions relative to themselves. mlsu.ac.inlibretexts.org The synthesis involves a two-step process:

Dinitration: The 6-methylphenol ring undergoes electrophilic aromatic substitution using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The goal is to introduce two nitro (-NO₂) groups at the 2 and 4 positions. However, achieving selective 2,4-dinitration can be challenging due to the strong activating nature of the phenol, which can lead to over-nitration or the formation of undesired isomers. Controlling reaction conditions, such as maintaining a low temperature (0–5°C) and modulating acid concentration, is critical to enhance regioselectivity.

Reduction: The resulting 2,4-dinitro-6-methylphenol is then subjected to reduction. This step converts the two nitro groups into amino (-NH₂) groups, yielding the final this compound. Catalytic hydrogenation, using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst, is a common method for this transformation.

Nucleophilic Aromatic Substitution (NAS) via Amination

An alternative pathway involves the use of a pre-functionalized ring where leaving groups, such as halogens, are displaced by an amino source. This method circumvents the sometimes-problematic selectivity of nitration.

Dihalogenation: The starting material, 6-methylphenol, is first halogenated to install leaving groups at the desired 2 and 4 positions, producing a 2,4-dihalo-6-methylphenol intermediate, for instance, 2,4-dichloro-6-methylphenol.

Amination: The dihalogenated intermediate undergoes nucleophilic aromatic substitution (NAS) to replace the halogen atoms with amino groups. This reaction typically requires harsh conditions because the aromatic ring is not activated by strong electron-withdrawing groups, which normally facilitate NAS. libretexts.org The process may involve heating the precursor with aqueous ammonia (28–30%) in a sealed reactor at high temperatures (150–200°C) and pressures for extended periods (12–24 hours) to achieve the substitution.

Table 1: Comparison of Synthetic Pathways to this compound

| Feature | Electrophilic Substitution (Nitration-Reduction) | Nucleophilic Aromatic Substitution (Amination) |

| Starting Material | 6-Methylphenol | 2,4-Dichloro-6-methylphenol |

| Key Steps | 1. Dinitration2. Catalytic Reduction | 1. Nucleophilic displacement |

| Reagents | 1. HNO₃/H₂SO₄2. H₂/Pd-C | 1. Aqueous Ammonia (NH₃) |

| Typical Conditions | 1. Low temperature (0-5°C)2. Catalytic hydrogenation | High temperature (150-200°C), high pressure |

| Mechanistic Note | Relies on the ortho, para-directing effect of the -OH group. Selectivity can be a challenge. | Proceeds via an addition-elimination mechanism. Requires harsh conditions due to the lack of strong electron-withdrawing activating groups. |

Derivatization Strategies for Novel Compound Generation

The structure of this compound, featuring two nucleophilic amino groups and a phenolic hydroxyl group, offers multiple reactive sites for derivatization. These sites allow for the construction of a wide range of novel compounds, including Schiff bases, heterocyclic systems, and organometallic complexes.

Schiff Base Formation

The primary amino groups at the C2 and C4 positions are readily condensed with aldehydes or ketones to form imines, also known as Schiff bases. ekb.eg This reaction creates a new C=N (azomethine) double bond. By using dialdehydes or diketones, complex macrocyclic structures can be generated. These Schiff base derivatives are of significant interest in coordination chemistry as they can act as multidentate ligands for metal ions. scirp.org

Synthesis of Fused Heterocyclic Systems

The ortho-arrangement of the two amino groups (relative to the C3 position) or the amino group at C2 and the hydroxyl group at C1 makes this compound a valuable precursor for synthesizing fused heterocyclic compounds. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of quinoxalines or other diazine-type structures. Furthermore, reactions involving one of the amino groups and a suitable one-carbon synthon can be used to construct quinazoline-type skeletons, which are prevalent in medicinal chemistry. nih.govorganic-chemistry.org

Metal Complexation

The phenol and amino groups are excellent coordinating ligands for a variety of metal ions. The oxygen of the hydroxyl group and the nitrogen atoms of the amino groups can act as donor atoms, forming stable chelate rings with a central metal ion. This can be achieved either by direct reaction of this compound with a metal salt or by using a Schiff base derivative of the compound as a more elaborate ligand. researchgate.netnih.gov The resulting metal complexes can exhibit unique electronic, magnetic, and catalytic properties. For instance, Schiff bases derived from related phenolic compounds have been used to synthesize complexes with cobalt, nickel, copper, and zinc. researchgate.netnih.gov

Table 2: Derivatization Strategies for this compound

| Strategy | Reactive Site(s) | Typical Reagents | Product Class |

| Schiff Base Condensation | C2-NH₂, C4-NH₂ | Aromatic/Aliphatic Aldehydes, Ketones | Imines (Schiff Bases) |

| Heterocycle Synthesis | C1-OH & C2-NH₂ or C2-NH₂ & C4-NH₂ | Dicarbonyls, Carboxylic acid derivatives | Quinoxalines, Benzoxazoles, Quinazolines |

| Metal Complex Formation | C1-OH, C2-NH₂, C4-NH₂ | Metal salts (e.g., Co(II), Ni(II), Cu(II)) | Organometallic Complexes |

Computational Chemistry and Theoretical Investigations of 2,4 Diamino 6 Methylphenol and Derivatives

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the energies associated with different spatial orientations.

Density Functional Theory (DFT) Applications for Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the most stable structure of a molecule, known as its ground-state geometry. This process, called geometry optimization, systematically alters the positions of the atoms to find the arrangement with the lowest possible energy.

For an aromatic compound like 2,4-Diamino-6-methylphenol, DFT calculations would begin with an initial guess of the molecular structure. The calculation then iteratively adjusts bond lengths, bond angles, and dihedral angles, calculating the total energy at each step until a minimum is reached. Hybrid functionals, such as B3LYP, are commonly employed for this purpose as they provide a good balance between accuracy and computational cost. The inclusion of dispersion corrections is also crucial for accurately modeling noncovalent interactions, which can influence the conformation of the amino and hydroxyl groups.

The result of a DFT geometry optimization is a set of coordinates for the most stable conformation of the molecule. This optimized structure is the foundation for calculating other molecular properties.

Table 1: Representative Data from a DFT Geometry Optimization

This interactive table illustrates the typical parameters obtained from a DFT geometry optimization for a molecule like this compound. The values shown are hypothetical and serve as an example of what a computational study would yield.

| Parameter | Value |

| Total Energy (Hartree) | -514.XXXX |

| Dipole Moment (Debye) | 2.YYYY |

| C-O Bond Length (Å) | 1.36Z |

| C-N Bond Length (Amine 1) (Å) | 1.39A |

| C-N Bond Length (Amine 2) (Å) | 1.40B |

| O-H Bond Length (Å) | 0.96C |

Ab Initio Methods for Structural Elucidation

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles, using only fundamental physical constants without empirical data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), provide a rigorous way to solve the electronic Schrödinger equation.

For elucidating the structure of this compound, ab initio methods can be used to:

Verify DFT results: Comparing the geometry optimized with an ab initio method to the DFT result can provide confidence in the predicted structure.

Explore conformational landscapes: Molecules can exist in multiple stable or semi-stable conformations. Ab initio methods can calculate the relative energies of these different conformers to identify the most likely structures.

Investigate intermolecular interactions: These methods can accurately model hydrogen bonding and other non-covalent interactions that are critical for understanding the behavior of the molecule in different environments.

While computationally more demanding than DFT, ab initio methods are invaluable for achieving high accuracy and for situations where DFT may be less reliable.

Tautomeric Equilibrium Analysis and Stability (Enol/Keto Forms)

Phenolic compounds can exist in equilibrium between their phenol (B47542) (enol) form and a corresponding keto form (a cyclohexadienone). For this compound, tautomerization would involve the migration of the hydroxyl proton to one of the carbon atoms on the aromatic ring, creating a ketone.

Computational chemistry, particularly DFT, is an effective tool for analyzing this tautomeric equilibrium. The process involves:

Optimizing the geometry of both the enol and all possible keto tautomers.

Calculating the Gibbs free energy for each optimized structure. This calculation includes electronic energy, zero-point vibrational energy, and thermal corrections.

Determining the relative stability by comparing the Gibbs free energies. The tautomer with the lower free energy is the more stable and will be present in a higher concentration at equilibrium.

Studies on similar phenol systems often show that the enol form is significantly more stable due to the energetic favorability of the aromatic ring. However, factors like solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM), can influence the equilibrium.

Table 2: Example of Tautomeric Equilibrium Calculation

This table demonstrates how computational results would be presented to show the relative stability of the enol and a hypothetical keto tautomer of this compound in the gas phase. Values are illustrative.

| Tautomer | Relative Gibbs Free Energy (kcal/mol) | Predicted Equilibrium Population (%) |

| Enol Form | 0.00 | >99.9 |

| Keto Form | +15.XX | <0.1 |

Spectroscopic Property Predictions and Simulations

Computational methods can simulate various types of spectra, providing insights that are crucial for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are experimental techniques that probe the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities.

The simulation process involves:

Performing a geometry optimization of the molecule at the ground state.

Calculating the second derivatives of the energy with respect to the atomic positions. This results in a set of vibrational frequencies and normal modes (the specific atomic motions for each frequency).

The calculated frequencies are often systematically scaled by a small factor to correct for approximations in the computational method and to improve agreement with experimental spectra.

Simulated FT-IR and Raman spectra for this compound would allow for the assignment of specific peaks to vibrations such as O-H stretching, N-H stretching and bending, C-N stretching, and various aromatic ring vibrations. This is particularly useful for distinguishing between different isomers or identifying the presence of specific functional groups.

Electronic Absorption Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Visible spectra) of molecules. It determines the energies of electronic transitions from the ground state to various excited states.

For this compound, a TD-DFT calculation would provide:

Excitation Energies: The energy required to promote an electron from an occupied molecular orbital to an unoccupied one. These are typically converted to wavelengths (in nanometers) to compare with experimental UV-Vis spectra.

Oscillator Strengths: A measure of the intensity of each electronic transition. Transitions with high oscillator strengths correspond to strong absorption peaks in the experimental spectrum.

These calculations can predict the wavelength of maximum absorption (λmax) and help identify the nature of the electronic transitions, such as π → π* transitions common in aromatic systems. The choice of functional can be critical, with hybrid functionals often providing a good description of the excited states of organic molecules.

Table 3: Illustrative TD-DFT Output for Electronic Transitions

This interactive table shows a simplified, hypothetical output from a TD-DFT calculation for this compound, predicting its UV-Visible absorption peaks.

| Transition | Calculated Wavelength (nm) | Oscillator Strength | Primary Orbital Contribution |

| S0 → S1 | 310.X | 0.15Y | HOMO → LUMO |

| S0 → S2 | 285.A | 0.08B | HOMO-1 → LUMO |

| S0 → S3 | 240.C | 0.55D | HOMO → LUMO+1 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool in computational chemistry for verifying and understanding molecular structures. For this compound and its derivatives, computational methods, particularly those based on Density Functional Theory (DFT), are employed to calculate the magnetic shielding tensors of atomic nuclei. These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm structural assignments.

The process typically involves optimizing the molecular geometry of the compound at a specific level of theory, followed by a Gauge-Including Atomic Orbital (GIAO) calculation to determine the NMR shielding constants. uq.edu.auliverpool.ac.uk The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the modeling of solvent effects. uq.edu.au

Recent advancements have seen the rise of machine learning algorithms trained on large datasets of experimental NMR spectra. nih.gov These methods can predict proton (¹H) and carbon-¹³ (¹³C) chemical shifts with high accuracy, often achieving a mean absolute error of less than 0.10 ppm for ¹H shifts. nih.gov Such data-driven approaches complement traditional quantum mechanical calculations and offer a rapid means of spectral prediction. bohrium.com

The chemical shifts in this compound are influenced by the electronic effects of the hydroxyl (-OH), amino (-NH₂), and methyl (-CH₃) groups attached to the aromatic ring. The electron-donating nature of the amino and hydroxyl groups increases the electron density on the aromatic ring, leading to greater shielding and a shift to lower ppm values (upfield) for the ring protons compared to unsubstituted benzene (B151609). chemistrysteps.com Conversely, the electronegativity of the oxygen and nitrogen atoms deshields the protons directly attached to them. chemistrysteps.com Computational models are adept at quantifying these subtle electronic influences.

| Proton Type | Typical Experimental Shift (ppm) Range | Factors Influencing Shift |

|---|---|---|

| Phenolic -OH | 4.0 - 8.0 | Hydrogen bonding, solvent, concentration |

| Amino -NH₂ | 3.0 - 5.0 | Hydrogen bonding, solvent |

| Aromatic C-H | 6.0 - 7.5 | Substituent electronic effects (donating/withdrawing) |

| Methyl -CH₃ | 2.0 - 2.5 | Shielding from aromatic ring current |

Electronic Structure and Bonding Analysis

Molecular Orbital (MO) Theory Investigations

Molecular Orbital (MO) theory is fundamental to understanding the electronic structure and reactivity of molecules like this compound. Computational studies utilize MO theory to describe how atomic orbitals combine to form a set of molecular orbitals that are delocalized over the entire molecule. researchgate.net These orbitals, each with a specific energy level, are then populated by electrons.

The most critical orbitals for chemical reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org For aminophenol derivatives, the HOMO is typically a π-orbital with significant contributions from the electron-rich aromatic ring and the lone pairs of the oxygen and nitrogen atoms. This high-energy HOMO indicates that the molecule is a good electron donor, making it susceptible to attack by electrophiles. The LUMO is generally a π* antibonding orbital, which can accept electrons from a nucleophile. libretexts.orgyoutube.com The distribution and energies of these orbitals, calculated using methods like DFT, provide a quantitative basis for predicting the molecule's behavior in chemical reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure concept. wikipedia.orgwisc.edu For this compound, NBO analysis quantifies the electron density in core, lone pair, and bonding orbitals. mpg.de

This method provides detailed insights into the electronic structure, such as the hybridization of atomic orbitals and the nature of chemical bonds (e.g., σ vs. π, and polarization). A key feature of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. youtube.com It identifies delocalization effects by measuring the stabilization energy (E(2)) resulting from the interaction between a filled (donor) NBO, like a lone pair on the nitrogen or oxygen atoms, and an empty (acceptor) NBO, such as an antibonding orbital (σ* or π*) of the aromatic ring. wisc.eduresearchgate.net These interactions are crucial for understanding the stability conferred by resonance and hyperconjugation within the molecule.

| Donor NBO | Acceptor NBO | Interaction Type | Typical Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (O) | π* (C-C)ring | p-π* conjugation (resonance) | High |

| LP (N) | π* (C-C)ring | p-π* conjugation (resonance) | High |

| σ (C-H)methyl | π* (C-C)ring | σ-π* hyperconjugation | Moderate |

| π (C-C)ring | π* (C-C)ring | π-π* delocalization | High |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. uni-muenchen.de The MEP is calculated by determining the electrostatic force exerted by the molecule's electron and nuclear charge distribution on a positive test charge at various points on the electron density surface. uni-muenchen.dewolfram.com

The resulting map is color-coded to indicate different regions of electrostatic potential. For this compound, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas are expected to be concentrated around the electronegative oxygen and nitrogen atoms due to their lone pairs, as well as on the aromatic ring at positions activated by the electron-donating substituents. nih.gov Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. These are typically found around the hydrogen atoms of the hydroxyl and amino groups. researchgate.net The MEP map thus provides a clear, qualitative prediction of the molecule's reactive sites. nih.gov

Frontier Molecular Orbital (FMO) Analysis and HOMO-LUMO Gap Determination

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. libretexts.orgwikipedia.org The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity and electronic properties.

The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (its nucleophilicity), with higher EHOMO values indicating stronger electron-donating character. researchgate.net The LUMO energy (ELUMO) relates to the ability to accept electrons (its electrophilicity), with lower ELUMO values suggesting a better electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter. nih.gov A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting high chemical reactivity and low kinetic stability. libretexts.org For this compound, the presence of multiple electron-donating groups is expected to raise the HOMO energy, leading to a relatively small energy gap and indicating a molecule that is reactive towards electrophiles. Computational methods provide precise values for these energies and the resulting gap, allowing for quantitative comparisons of reactivity among different derivatives. nih.govcityu.edu.hk

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability (nucleophilicity) |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | ΔE | Relates to chemical reactivity and kinetic stability |

Thermodynamic and Kinetic Modeling of Reactions

Computational chemistry provides essential tools for modeling the thermodynamic and kinetic aspects of chemical reactions involving this compound. These models help in understanding reaction mechanisms, predicting product distributions, and assessing the stability of reactants, intermediates, and products.

Thermodynamic modeling focuses on the energy differences between states. A key parameter often calculated for phenols is the Bond Dissociation Energy (BDE), particularly for the O-H bond. mdpi.com A lower BDE indicates that the hydrogen atom is more easily abstracted, which is a critical step in many antioxidant and radical-scavenging mechanisms. researchgate.net DFT calculations can accurately predict BDEs, providing insight into the antioxidant potential of this compound and how its substituents influence this property. mdpi.com

Kinetic modeling involves mapping the entire reaction pathway, including the identification of transition states and the calculation of activation energies (Ea). By locating the transition state structures on the potential energy surface, researchers can determine the energy barrier that must be overcome for a reaction to proceed. researchgate.net This information is vital for predicting reaction rates and understanding the factors that control selectivity. For complex reactions, computational modeling can elucidate multi-step mechanisms and identify the rate-determining step, offering a level of detail that is often difficult to obtain through experimental methods alone. nih.gov

Gibbs Free Energy Calculations for Formation Reactions

The Gibbs free energy (G) is a fundamental thermodynamic potential that combines enthalpy (H) and entropy (S) to predict the spontaneity of a chemical process at constant temperature and pressure. wikipedia.org The change in Gibbs free energy (ΔG) for a reaction indicates whether it will proceed spontaneously (ΔG < 0), is at equilibrium (ΔG = 0), or is non-spontaneous (ΔG > 0). wikipedia.org

The standard Gibbs free energy of formation (ΔGf°) is the ΔG for the formation of one mole of a substance from its constituent elements in their most stable standard states (typically 298.15 K and 1 bar). wikipedia.org For any chemical reaction, the standard free energy change (ΔG°) can be calculated by subtracting the sum of the standard free energies of formation of the reactants from that of the products. khanacademy.org

Computational chemistry methods, such as those based on density functional theory (DFT) or ab initio calculations, can be employed to predict the ΔGf° for molecules like this compound. These calculations involve optimizing the molecular geometry and computing the electronic energy, which is then combined with zero-point vibrational energy and thermal corrections to obtain the Gibbs free energy.

7C(graphite) + 5H₂(g) + N₂(g) + ½O₂(g) → C₇H₁₀N₂O(s)

To determine the ΔG° for this reaction computationally, the Gibbs free energies of each reactant and the product would be calculated, and the sum of the reactants' energies would be subtracted from the product's energy.

Table 1: Theoretical Thermodynamic Data for a Hypothetical Formation Reaction

This table illustrates the type of data that would be generated from a computational study on the formation of a compound like this compound. The values are hypothetical and for illustrative purposes only.

| Species | Calculated H (Hartree) | Calculated G (Hartree) | ΔGf° (kJ/mol) |

| C₇H₁₀N₂O | -497.123456 | -497.078910 | - |

| C (graphite) | -37.846884 | -37.845112 | 0 |

| H₂ (g) | -1.178554 | -1.166234 | 0 |

| N₂ (g) | -109.542521 | -109.529876 | 0 |

| O₂ (g) | -150.327334 | -150.315443 | 0 |

Note: The ΔGf° would be calculated from these values. All elements in their standard state have a ΔGf° of zero by definition. wikipedia.org

Enthalpy-Entropy Compensation Studies

Enthalpy-entropy compensation (EEC) is a phenomenon observed in a series of closely related chemical reactions or non-covalent binding processes where a change in enthalpy (ΔH) is linearly proportional to the change in entropy (ΔS). wikipedia.org This relationship can be expressed as ΔH = TcΔS + ΔG°, where Tc is the compensation temperature. The consequence of this effect is that while individual enthalpy and entropy values may vary significantly across a series of compounds or conditions, the resulting change in Gibbs free energy (ΔG) is often much smaller. mdpi.com

This compensation is particularly relevant in processes occurring in aqueous solutions, where the reorganization of water molecules around a solute plays a pivotal role. mdpi.com The strengthening of interactions (more negative ΔH) often leads to a more ordered system (more negative ΔS), thus compensating for the enthalpic gain. wikipedia.orgmdpi.com

Computational studies can investigate EEC by calculating the thermodynamic parameters (ΔH and ΔS) for a series of related processes, such as the binding of different phenol derivatives to a receptor or their solvation in various solvents. While specific enthalpy-entropy compensation studies focused on this compound were not found in the surveyed literature, the principles can be applied to understand its interactions. For instance, introducing different substituents onto the phenol ring would alter its hydrogen bonding capabilities and steric profile. Computational analysis could reveal a linear correlation between the calculated ΔH and ΔS of these interactions, indicative of EEC.

The debate continues on whether all observed instances of EEC are true chemical phenomena or artifacts of data analysis, especially when ΔH and ΔS are derived from the same set of temperature-dependent data, leading to correlated errors. nih.gov However, the concept remains a valuable framework for interpreting thermodynamic data in series of related compounds.

Prediction of Advanced Material Properties and Intermolecular Interactions

Computational methods are indispensable for predicting the potential of molecules to function as advanced materials. By calculating electronic and structural properties, it is possible to screen candidates for applications in nonlinear optics and as corrosion inhibitors before undertaking expensive and time-consuming synthesis and experimental testing.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. ipme.ru Organic molecules, particularly those with extensive π-conjugated systems and electron-donating and accepting groups, are promising candidates for NLO materials due to their potentially large molecular hyperpolarizabilities. diva-portal.org

The NLO response of a molecule is primarily described by its polarizability (α) and first-order hyperpolarizability (β). Computational quantum chemistry, particularly time-dependent density functional theory (TD-DFT), is a standard method for calculating these properties. diva-portal.org For a molecule like this compound, the key structural features relevant to NLO properties are:

The aromatic phenol ring, which provides a π-electron system.

The two amino (-NH₂) groups, which act as strong electron donors.

The hydroxyl (-OH) group, another electron-donating group.

The methyl (-CH₃) group, a weak electron-donating group.

The presence of multiple electron-donating groups suggests that intramolecular charge transfer (ICT) is possible, which is a key mechanism for generating a large NLO response. Theoretical calculations would involve optimizing the geometry of this compound and then computing the α and β tensors. Studies on similar aminophenol derivatives have shown their potential for NLO applications. researchgate.net

Table 2: Representative Calculated NLO Properties for Aminophenol-like Compounds

This table presents typical data obtained from DFT calculations on organic molecules investigated for NLO properties. The values are illustrative and not specific to this compound.

| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| p-Nitroaniline (reference) | 6.8 | 85.3 | 1345 |

| Hypothetical Aminophenol 1 | 4.5 | 95.7 | 980 |

| Hypothetical Aminophenol 2 | 5.2 | 102.1 | 1150 |

Data is hypothetical, based on typical values for similar organic NLO chromophores.

The calculations would predict the magnitude of the NLO response and provide insight into the electronic transitions responsible for it. Such theoretical screening is a crucial first step in designing novel organic materials for photonic applications.

Theoretical Studies of Adsorption Mechanisms (e.g., Corrosion Inhibition)

Corrosion is a major industrial problem, and the use of organic inhibitors is a common and effective mitigation strategy. Many organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. ijcsi.pro Aminophenol derivatives have been investigated as effective corrosion inhibitors for metals like mild steel in acidic media. researchgate.net

Theoretical studies, primarily using DFT and molecular dynamics (MD) simulations, are widely employed to understand the adsorption mechanism of inhibitors on metal surfaces. ijcsi.promdpi.com For this compound, these computational methods can elucidate several key aspects of its potential as a corrosion inhibitor:

Quantum Chemical Parameters: DFT calculations on the isolated molecule can determine properties like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A high EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO suggests an ability to accept electrons from the metal. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and reactivity. rsc.org

Adsorption Energy: MD simulations or DFT calculations on a system containing the inhibitor molecule and a model of the metal surface (e.g., an Fe(110) slab for steel) can compute the adsorption energy. A large, negative adsorption energy signifies a strong and spontaneous adsorption process. mdpi.com

Adsorption Configuration: Simulations can reveal the preferred orientation of the molecule on the surface. It is likely that this compound adsorbs in a planar or near-planar fashion, maximizing the contact between its π-system and the heteroatoms (N, O) with the metal surface.

Charge Transfer: Analysis of the electron density distribution can quantify the charge transfer between the inhibitor and the metal, confirming the nature of the chemical bonding.

The presence of nitrogen and oxygen atoms, along with the aromatic ring, makes this compound a strong candidate for an effective corrosion inhibitor, with adsorption likely occurring through both physisorption (electrostatic interactions) and chemisorption (covalent bond formation via electron donation/acceptance). ijcsi.pro

Table 3: Common Quantum Chemical Descriptors for Corrosion Inhibitor Potential

This table lists key parameters calculated via DFT to predict the effectiveness of an organic molecule as a corrosion inhibitor.

| Parameter | Symbol | Significance for Inhibition |

| Energy of HOMO | EHOMO | Higher value indicates better electron-donating ability. |

| Energy of LUMO | ELUMO | Lower value indicates better electron-accepting ability. |

| Energy Gap | ΔE | Lower value suggests higher reactivity and easier adsorption. |

| Dipole Moment | μ | Higher value may favor accumulation on the metal surface. |

| Electronegativity | χ | Indicates the tendency to attract electrons. |

| Global Hardness | η | Lower value indicates higher reactivity. |

Advanced Analytical Methodologies for 2,4 Diamino 6 Methylphenol and Its Research Context

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By probing the interaction of electromagnetic radiation with the compound, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy offer invaluable insights into the molecular framework and electronic properties of 2,4-Diamino-6-methylphenol.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural confirmation of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and would likely appear as singlets or doublets depending on the solvent and resolution. The protons of the two amino (-NH₂) groups and the single hydroxyl (-OH) group are exchangeable and their chemical shifts can vary significantly based on solvent, concentration, and temperature; they typically appear as broad singlets. The methyl (-CH₃) group protons would give rise to a sharp singlet, typically in the upfield region of the spectrum.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, one for each carbon atom in its unique electronic environment. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbons bearing the electron-donating hydroxyl and amino groups are expected to be shielded (shifted upfield) compared to unsubstituted benzene, while the carbon attached to the methyl group will also have a characteristic shift. The signal for the methyl carbon itself will appear at the highest field (lowest ppm value).

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.5 - 7.2 | Singlet / Doublet |

| Amino (Ar-NH₂) | 3.8 - 4.5 | Broad Singlet | |

| Hydroxyl (Ar-OH) | Variable (Broad) | Broad Singlet | |

| Methyl (Ar-CH₃) | ~2.1 - 2.5 | Singlet | |

| ¹³C | Aromatic (C-OH) | 145 - 155 | - |

| Aromatic (C-NH₂) | 130 - 145 | - | |

| Aromatic (C-H, C-C) | 110 - 130 | - | |

| Methyl (-CH₃) | 15 - 25 | - |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. rsc.org These methods measure the vibrational energies of molecular bonds, which are characteristic of the bond type and its environment.

Infrared (IR) Spectroscopy: FTIR spectroscopy excels at identifying polar functional groups. The spectrum of this compound would be characterized by several key absorption bands. A broad band in the 3200-3600 cm⁻¹ region corresponds to the O-H stretching vibration of the phenolic hydroxyl group, often overlapping with the N-H stretching vibrations of the two amino groups which typically appear as one or two sharp to medium bands in the 3300-3500 cm⁻¹ range. libretexts.orguc.edu C-H stretching vibrations of the methyl group and the aromatic ring are observed just below and above 3000 cm⁻¹, respectively. vscht.cz The aromatic C=C stretching vibrations result in characteristic peaks in the 1450-1600 cm⁻¹ region. libretexts.org Bending vibrations for N-H and C-O stretching also provide significant peaks in the fingerprint region (below 1500 cm⁻¹). uc.edu

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H Stretch | Phenol (B47542) (-OH) | 3200 - 3600 (Broad) | Weak | Strong (IR) |

| N-H Stretch | Amine (-NH₂) | 3300 - 3500 | Medium | Medium (IR) |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Strong | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Strong | Medium |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 | Strong | Medium-Strong |

| C-O Stretch | Phenol | 1200 - 1260 | Weak | Strong (IR) |

| C-N Stretch | Amine | 1250 - 1350 | Medium | Medium (IR) |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly sensitive to conjugated systems and aromatic compounds. The UV-Vis spectrum of this compound is dominated by electronic transitions within the benzene ring. msu.edursc.org

The primary absorptions are due to π → π* transitions of the aromatic system. masterorganicchemistry.com The presence of three powerful auxochromic (color-enhancing) groups—one hydroxyl and two amino groups—directly attached to the benzene ring significantly influences the absorption profile. These electron-donating groups engage their lone pair electrons with the aromatic π-system, extending the conjugation. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths, λmax) compared to unsubstituted benzene. utoronto.camsu.edu Consequently, this compound is expected to exhibit strong absorption bands in the near-UV region.

| Transition Type | Chromophore | Expected λmax (nm) | Solvent Effects |

|---|---|---|---|

| π → π | Substituted Benzene Ring | ~280 - 310 | Solvatochromic shifts are expected; polar solvents may cause shifts in λmax. |

| n → π | -OH, -NH₂ groups | Longer wavelength, lower intensity | Typically undergo a hypsochromic (blue) shift in polar solvents. |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for purity determination and trace analysis.

HPLC is a robust and widely used technique for separating, identifying, and quantifying compounds. For a polar molecule like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic modifier is increased over time, is commonly employed to ensure efficient separation of the main compound from any impurities, which may have different polarities. Detection is typically achieved using a UV-Vis or Diode-Array Detector (DAD), set at a wavelength where the compound exhibits strong absorbance (e.g., its λmax, around 254 nm or higher). epa.gov By comparing the peak area of the sample to that of a certified reference standard, the purity of this compound can be accurately quantified. google.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water (with 0.1% Formic Acid or other buffer) B: Acetonitrile or Methanol |

| Elution | Gradient (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/DAD at ~254 nm or λmax |

| Column Temperature | 25 - 40 °C |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. The analysis of highly polar phenols and amines by GC can sometimes be challenging due to potential peak tailing and interaction with the column. To overcome this, derivatization—chemically modifying the analyte to increase its volatility and thermal stability—is often employed. epa.gov For this compound, the hydroxyl and amino groups could be silylated, for instance.

Once separated by the GC column, the compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion (M⁺) and various fragment ions. libretexts.org The fragmentation pattern of this compound would likely show a molecular ion peak at m/z 138. whitman.edu Characteristic fragments would arise from the loss of a methyl group (M-15, m/z 123), loss of CO from the ring (a common fragmentation for phenols), and cleavages associated with the amino groups. docbrown.infolibretexts.org This fragmentation data provides unambiguous identification, while the high sensitivity of the mass spectrometer allows for the detection of trace-level impurities.

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 138 | [C₇H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 123 | [M - CH₃]⁺ | Loss of a methyl radical |

| 110 | [M - CO]⁺ | Loss of carbon monoxide from the phenol ring |

| Various | Fragments from ring cleavage and loss of amino groups | Provides a characteristic fingerprint for the compound |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile chromatographic technique extensively used for monitoring the progress of chemical reactions and for screening purposes. nih.govlibretexts.org Its application in the context of this compound relies on the principles of solid-liquid partitioning, where components of a mixture are separated based on their differential affinities for a stationary phase and a mobile phase. silicycle.com

For reactions involving the synthesis or modification of this compound, TLC provides real-time qualitative information on the consumption of reactants and the formation of products. libretexts.org A typical setup involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is commonly coated with a polar stationary phase like silica (B1680970) gel (SiO₂). nih.gov Alongside the reaction mixture, reference spots of the starting materials (e.g., the precursors to this compound) and, if available, the pure product are applied. youtube.com

The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). silicycle.com Given the polar nature of this compound due to its amino and hydroxyl functional groups, a mobile phase of intermediate polarity, often a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), is typically employed. The eluent ascends the plate via capillary action, and the separation occurs. silicycle.com The progress of the reaction is visualized, often under UV light, by observing the disappearance of the starting material spot and the emergence and intensification of the product spot in the lane corresponding to the reaction mixture. libretexts.orgyoutube.com

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify the components. libretexts.org

Table 1: Hypothetical TLC Monitoring of a Synthesis Reaction

The following table illustrates the use of TLC to monitor the progress of a hypothetical reaction where a precursor is converted to this compound. The mobile phase used is a 7:3 mixture of ethyl acetate and hexane.

| Time Point | Precursor Spot (Rf = 0.65) | Product Spot (Rf = 0.30) | Observations |

| t = 0 min | Intense | Not Visible | Reaction initiated. Only starting material is present. |

| t = 30 min | Moderate | Faint | Product formation has begun. |

| t = 60 min | Faint | Moderate | Significant conversion of precursor to product. |

| t = 120 min | Not Visible | Intense | Reaction is complete. The limiting reactant has been fully consumed. |

X-ray Diffraction for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystalline solid. mit.edu This method is indispensable for elucidating the precise three-dimensional arrangement of atoms in the solid-state form of this compound, providing definitive information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

The fundamental principle involves irradiating a crystal with X-rays. mit.edu The wavelengths of these X-rays are on the same order of magnitude as the interatomic distances in crystals (approx. 1 Å). mit.edu When the X-ray beam interacts with the electron clouds of the atoms in the crystal lattice, the waves are scattered. Due to the periodic arrangement of atoms, the scattered waves interfere constructively and destructively, producing a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, the electron density can be mapped, and a detailed model of the molecular structure can be built. libretexts.org

Single Crystal X-ray Diffraction Analysis for Absolute Configuration

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful and unambiguous method for determining the complete three-dimensional structure of a molecule, including its absolute configuration if it is chiral. nih.govspringernature.com While this compound itself is achiral, this technique is crucial for determining the absolute stereochemistry of its chiral derivatives or its complexes with other chiral molecules. researchgate.net

The determination of absolute configuration is possible due to a phenomenon known as anomalous dispersion (or resonant scattering). ed.ac.ukthieme-connect.de This effect occurs when the frequency of the incident X-rays is close to the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. This phase shift breaks the inversion symmetry of the diffraction pattern (Friedel's Law), meaning the intensity of a reflection (hkl) is no longer identical to its inverse (hkl). ed.ac.uk By carefully measuring these small intensity differences, known as Bijvoet pairs, the absolute arrangement of atoms in space can be determined. researchgate.net The Flack parameter is a critical value calculated during structure refinement that indicates whether the determined absolute structure is correct. researchgate.net

Table 2: Typical Parameters Determined from Single Crystal X-ray Diffraction Analysis

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal, describing all symmetry operations. ed.ac.uk |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell, the basic repeating block of the crystal. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed between three connected atoms. |

| Torsion Angles (°) | The dihedral angles describing the conformation of the molecule. |

| Flack Parameter | A value used to confirm the absolute configuration of a chiral structure. researchgate.net |

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. It serves as a crucial check for the purity and stoichiometry of a synthesized compound like this compound. The method involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified. From the masses of these products, the percentage composition of the original sample is calculated.

For this compound, with the chemical formula C₇H₁₀N₂O, the theoretical elemental composition can be calculated based on its molar mass (138.17 g/mol ). Experimental results from an elemental analyzer are then compared to these theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and high purity.

Table 3: Elemental Composition of this compound (C₇H₁₀N₂O)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass in Molecule ( g/mol ) | Theoretical Percentage (%) |

| Carbon (C) | 12.011 | 7 | 84.077 | 60.85 |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 7.30 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 20.28 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 11.58 |

| Total | 138.170 | 100.00 |

Specialized Analytical Approaches

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of substances, especially in complex matrices. jcchems.com For this compound, this method becomes particularly powerful when the compound is used as a ligand to form colored coordination complexes with transition metal ions. nih.gov The amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring are excellent coordinating sites for metal ions.

The formation of a metal-ligand complex often results in a new species that strongly absorbs light in the visible region of the electromagnetic spectrum, whereas the individual reactants may not. chemrevlett.com According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the absorbing species (the metal complex).

The methodology typically involves reacting a sample containing a specific metal ion with an excess of this compound under optimized conditions (e.g., specific pH, temperature). The resulting colored solution is then analyzed using a spectrophotometer at the wavelength of maximum absorbance (λmax). ekb.eg A calibration curve, plotting absorbance versus known concentrations of the metal complex, is first constructed. The concentration of the metal ion in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This approach is sensitive, rapid, and can be adapted for determining trace amounts of metal ions. researchgate.net

Table 4: Illustrative Data for Spectrophotometric Analysis

| Standard Concentration (µg/mL) | Absorbance at λmax (550 nm) |

| 0.5 | 0.112 |

| 1.0 | 0.225 |

| 2.0 | 0.451 |

| 4.0 | 0.903 |

| Unknown Sample | 0.564 |

Electrochemical methods are powerful tools for investigating the redox (reduction-oxidation) properties of molecules and for studying the mechanisms of electron transfer reactions. nih.gov The this compound molecule contains both phenolic and amino functional groups, which are known to be electrochemically active. Techniques such as cyclic voltammetry (CV) can provide significant insight into the redox behavior of this compound.

In a cyclic voltammetry experiment, the potential applied to a working electrode is swept linearly from a starting potential to a switching potential and then back again, while the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram. For this compound, oxidation would likely occur at the phenol group, potentially forming a phenoxyl radical or a quinone-imine type structure.

The voltammogram provides key information about the redox process, including the oxidation and reduction potentials, the reversibility of the electron transfer, and the stability of the species formed upon oxidation or reduction. nih.gov By varying parameters such as the scan rate or the pH of the solution, further details about the reaction mechanism, such as the number of electrons and protons involved in the redox process, can be elucidated. This information is critical for understanding its role in electrochemical synthesis, antioxidant activity, or as a redox mediator. nih.gov

Table 5: Information Obtainable from Cyclic Voltammetry of this compound

| Parameter | Description |

| Anodic Peak Potential (Epa) | The potential at which the maximum oxidation current occurs. |

| Cathodic Peak Potential (Epc) | The potential at which the maximum reduction current occurs (for a reversible or quasi-reversible process). |

| Half-wave Potential (E₁/₂) | The average of Epa and Epc, providing a measure of the thermodynamic ease of the redox reaction. |

| Peak Current Ratio (Ipa/Ipc) | A ratio close to unity suggests a chemically reversible redox process. |

| Scan Rate Dependence | Analysis of how peak currents and potentials change with scan rate can differentiate between diffusion-controlled and surface-adsorbed processes. |

Environmental and Biotransformation Research of 2,4 Diamino 6 Methylphenol in Non Ecological Impact Contexts

Biotransformation Pathways and Metabolite Identification in Model Systems

The biotransformation of xenobiotics is a critical process that determines their persistence and chemical form. For 2,4-Diamino-6-methylphenol, a key pathway involves its formation from precursor compounds and subsequent metabolic modifications such as acetylation.

This compound is a significant metabolite of the dinitrophenol compound 4,6-dinitro-o-cresol (B1670846) (DNOC). In biological systems, DNOC undergoes a sequential nitroreduction process. This metabolic transformation involves the reduction of the two nitro groups (-NO₂) to amino groups (-NH₂). Animal studies have demonstrated that this reduction is a major detoxification pathway. The metabolism proceeds via monoamino intermediates, such as 6-amino-4-nitro-o-cresol (6-ANOC) and 4-amino-6-nitro-o-cresol (4-ANOC), with the 6-nitro group appearing to be more readily reduced than the 4-nitro group. The ultimate product of this complete reduction is 4,6-diamino-o-cresol, which is chemically identical to this compound. This reductive pathway becomes more prominent at higher doses of the precursor compound.

Following the formation of amino groups via reductive metabolism, this compound and its monoamino precursors can undergo Phase II conjugation reactions, primarily acetylation. This process is catalyzed by N-acetyltransferases (NATs), which transfer an acetyl group from acetyl-CoA to the aromatic amine. This pathway results in the formation of acetylated metabolites, such as 6-acetamido-4-nitro-o-cresol (from 6-ANOC) and 4,6-diacetamido-o-cresol (from 4,6-diamino-o-cresol). Acetylation masks the amine with a nonionizable group, which alters the water solubility of the compound. While some N-acetylations can facilitate urinary excretion, they generally produce conjugates that are less water-soluble than the parent amine. Other potential conjugation pathways for phenolic compounds include glucuronidation and sulfation, which increase water solubility and facilitate excretion.

| Compound Name | Role in Pathway | Transformation Process |

|---|---|---|

| 4,6-dinitro-o-cresol (DNOC) | Precursor | Initial compound |

| 6-amino-4-nitro-o-cresol (6-ANOC) | Intermediate Metabolite | Reduction of one nitro group |

| 4-amino-6-nitro-o-cresol (4-ANOC) | Intermediate Metabolite | Reduction of one nitro group |

| This compound | Metabolite | Complete reduction of both nitro groups |

| 6-acetamido-4-nitro-o-cresol | Conjugate Metabolite | Acetylation of 6-ANOC |

| 4,6-diacetamido-o-cresol | Conjugate Metabolite | Acetylation of this compound |

Environmental Fate Modeling and Prediction (Excluding Ecotoxicity and Mammalian Toxicity Outcomes)

Understanding the environmental fate of a chemical involves predicting its movement and transformation in various environmental compartments. This is governed by its physicochemical properties and susceptibility to degradation.

The environmental partitioning of a chemical is largely influenced by its hydrophobicity and acid-base properties.

Hydrophobicity: The octanol-water partition coefficient (LogP or LogKow) is a key measure of a compound's hydrophobicity. For this compound, a predicted LogP value is approximately 2.027. This moderate hydrophobicity suggests a tendency to partition from water into organic matrices, such as soil organic matter and lipids in organisms.